1-Benzyl-4,4-difluoropiperidine derivatives are a class of compounds that have garnered significant interest in the field of medicinal chemistry due to their diverse pharmacological properties. These compounds have been synthesized and evaluated for various biological activities, including anti-acetylcholinesterase, modulation of serotonin receptors, effects on glutamate receptor kinetics, reversal of multidrug resistance, and anti-inflammatory actions. The studies on these derivatives have provided insights into their mechanisms of action and potential applications in treating various diseases.
The potent anti-acetylcholinesterase activity of these compounds positions them as promising candidates for the development of antidementia drugs, potentially addressing diseases such as Alzheimer's1. The antidepressant-like activity of 5-HT1A receptor-biased agonists could lead to new treatments for depression2.
The ability of certain derivatives to reverse MDR in cancer cells opens up possibilities for these compounds to be used as adjuvants in chemotherapy, potentially overcoming resistance to anticancer drugs4.
The modulation of glutamate receptor kinetics by benzoylpiperidine drugs suggests potential applications in the treatment of neurological disorders where synaptic transmission is compromised3.
The 1-benzyl-1,4-diazepane derivative has been shown to act as an efflux pump inhibitor (EPI) in Escherichia coli, reducing the efflux of resistance-nodulation-cell division pumps and thereby increasing the accumulation of antibiotics within the bacterial cells. This indicates a potential role for these compounds in combating antibiotic resistance6.
Although not directly related to 1-benzyl-4,4-difluoropiperidine, the discovery of compounds with anti-inflammatory properties that do not affect CO and 5-LO enzymes or receptor binding of various ligands suggests that derivatives of this class could be explored for their anti-inflammatory potential5.
1-Benzyl-4,4-difluoropiperidine falls under the category of fluorinated organic compounds and piperidine derivatives. It is primarily utilized in research related to pharmaceuticals and agrochemicals due to its ability to modify biological activity through its structural features.
The synthesis of 1-Benzyl-4,4-difluoropiperidine can be achieved through several methods, with one common approach involving the reaction of 1-chloroethyl chloroformate with N-benzyl-4,4-difluoropiperidine. The synthesis typically follows these steps:
This method allows for high yields and purity when optimized for scale-up in industrial settings, often utilizing continuous flow reactors to enhance efficiency and reduce environmental impact .
The molecular structure of 1-Benzyl-4,4-difluoropiperidine consists of a piperidine ring substituted with a benzyl group at the nitrogen atom and two fluorine atoms at the 4-position.
The presence of fluorine enhances lipophilicity, which can improve membrane permeability and binding affinity to biological targets. The structural configuration also impacts its reactivity in various chemical reactions .
1-Benzyl-4,4-difluoropiperidine participates in various chemical reactions:
The specific products formed depend on the reagents used and the reaction conditions applied .
The mechanism of action for 1-Benzyl-4,4-difluoropiperidine involves its interaction with various molecular targets such as receptors or enzymes. The fluorine atoms enhance binding affinity due to their electronegative nature, leading to more potent biological effects.
The benzyl group's contribution to lipophilicity aids in membrane permeability, enhancing intracellular access for potential therapeutic effects .
Data regarding specific physical constants can be found in detailed chemical databases .
1-Benzyl-4,4-difluoropiperidine has diverse applications across several fields:
The compound's versatility makes it a valuable tool in both academic research and industrial applications .
1-Benzyl-4,4-difluoropiperidine is a nitrogen-containing heterocycle with the molecular formula C₁₂H₁₅F₂N and a molecular weight of 211.25 g/mol. Its structure features a piperidine ring with two fluorine atoms geminally substituted at the 4-position (C4), creating a gem-difluoro motif that significantly alters the ring’s conformational and electronic properties. The benzyl group (C₆H₅CH₂–) attached to the nitrogen atom (N1) enhances lipophilicity and provides a site for further chemical modifications [1] [6]. Key physicochemical parameters include:
The gem-difluoro group at C4 induces strong gauche effects and ring puckering due to the high electronegativity of fluorine. This alters the basicity of the nitrogen atom (pKa ~8–9) compared to non-fluorinated piperidines. Spectroscopic signatures include distinctive ¹⁹F NMR resonances near -100 ppm (dt, J = 240 Hz) and ¹³C NMR signals for C4 at ~110 ppm (t, J = 240 Hz) [5] [9].
Table 1: Molecular Identity of 1-Benzyl-4,4-difluoropiperidine
Property | Value |
---|---|
CAS Registry Number | 155137-18-1 (base) |
Molecular Formula | C₁₂H₁₅F₂N |
Molecular Weight | 211.25 g/mol |
Exact Mass | 211.113 g/mol |
Key Spectroscopic Features | ¹⁹F NMR: δ -100 ppm (dt, J=240 Hz) |
The synthesis of 1-benzyl-4,4-difluoropiperidine is rooted in foundational organofluorine chemistry. Early milestones include:
The gem-difluoropiperidine motif emerged as a strategic response to challenges in drug design. Fluorination at the 4-position enhances metabolic stability by blocking oxidative metabolism (e.g., CYP450-mediated dehydrogenation). Additionally, the strong C–F bond (bond dissociation energy ~116 kcal/mol) increases in vivo stability compared to non-fluorinated analogs [7] [10]. Modern routes to this scaffold typically involve:
Table 2: Key Historical Milestones in Organofluorine Chemistry
Year | Scientist/Event | Contribution |
---|---|---|
1862 | Alexander Borodin | First nucleophilic halogen exchange (C–F bond formation) |
1898 | Frédéric Swarts | SbF₃-mediated aliphatic fluorination |
1930s | Manhattan Project | Industrial-scale fluorination technologies |
1950s | William Middleton | Development of DAST fluorinating reagent |
1-Benzyl-4,4-difluoropiperidine serves as a versatile building block in medicinal chemistry due to:
Notably, it is a precursor to dopamine D4 receptor (D4R) antagonists with potential applications in Parkinson’s disease and psychiatric disorders. Recent studies show that 3-(benzyloxy)-1-(substituted-benzyl)-4,4-difluoropiperidines exhibit >30-fold selectivity for D4R over D1–D3 and D5 receptors. For example:
The benzyl group facilitates N-functionalization via:
Table 3: Pharmacologically Active Derivatives of 1-Benzyl-4,4-difluoropiperidine
Derivative | Target | Ki (nM) | Selectivity |
---|---|---|---|
8j (4-F-3-Me-Bn) | D4 dopamine receptor | 188 | >30-fold vs D1–D3, D5 |
8p (Imidazopyridine) | D4 dopamine receptor | 166 | >30-fold vs D1–D3, D5 |
8i (3,4-DiF-Bn) | D4 dopamine receptor | 375 | >30-fold vs D1–D3, D5 |
Future directions include exploiting the scaffold in covalent inhibitors (by modifying the benzyl group to include electrophiles) and PET tracers (via incorporation of ¹⁸F isotopes). The structural plasticity of this intermediate continues to drive innovation in CNS drug discovery [4] [9].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1